molecular formula C23H18N3O4- B14745104 2-[[4-(2-Cyanophenyl)phenyl]methylamino]-4-ethyl-3-nitrobenzoate

2-[[4-(2-Cyanophenyl)phenyl]methylamino]-4-ethyl-3-nitrobenzoate

Cat. No.: B14745104
M. Wt: 400.4 g/mol
InChI Key: CJEHUZOZGSKASY-UHFFFAOYSA-M
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Description

2-[[4-(2-Cyanophenyl)phenyl]methylamino]-4-ethyl-3-nitrobenzoate is a nitroaromatic compound characterized by a benzoate ester backbone substituted with a methylamino group, a 4-(2-cyanophenyl)phenyl moiety, an ethyl group at the 4-position, and a nitro group at the 3-position.

Properties

Molecular Formula

C23H18N3O4-

Molecular Weight

400.4 g/mol

IUPAC Name

2-[[4-(2-cyanophenyl)phenyl]methylamino]-4-ethyl-3-nitrobenzoate

InChI

InChI=1S/C23H19N3O4/c1-2-16-11-12-20(23(27)28)21(22(16)26(29)30)25-14-15-7-9-17(10-8-15)19-6-4-3-5-18(19)13-24/h3-12,25H,2,14H2,1H3,(H,27,28)/p-1

InChI Key

CJEHUZOZGSKASY-UHFFFAOYSA-M

Canonical SMILES

CCC1=C(C(=C(C=C1)C(=O)[O-])NCC2=CC=C(C=C2)C3=CC=CC=C3C#N)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-(2-Cyanophenyl)phenyl]methylamino]-4-ethyl-3-nitrobenzoate typically involves multiple steps, starting from readily available starting materials. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[[4-(2-Cyanophenyl)phenyl]methylamino]-4-ethyl-3-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the cyano and nitro groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Amines: Reduction of the nitro and cyano groups can yield primary and secondary amines.

    Substituted Derivatives: Nucleophilic substitution can lead to various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[[4-(2-Cyanophenyl)phenyl]methylamino]-4-ethyl-3-nitrobenzoate has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe or ligand in biological assays to study the interaction with various biomolecules.

Mechanism of Action

The mechanism of action of 2-[[4-(2-Cyanophenyl)phenyl]methylamino]-4-ethyl-3-nitrobenzoate involves its interaction with specific molecular targets. The cyano and nitro groups can participate in hydrogen bonding and electrostatic interactions with target proteins or enzymes, modulating their activity. The compound may also undergo metabolic transformations, leading to active metabolites that exert biological effects.

Comparison with Similar Compounds

Key Features :

  • Contains an azo (-N=N-) linkage, nitrobenzoate ester, and cyanoethyl-hydroxyethylamino substituents.
  • Molecular Formula: C₂₀H₂₁N₅O₅; Molar Mass: 411.41 g/mol .
    Comparison :
  • Structural Differences: The azo group and dual ethyl-hydroxyethylamino chains contrast with the target compound’s methylamino and 2-cyanophenylphenyl groups.
  • Applications : Used as a dye or pigment due to its azo chromophore, whereas the target compound’s lack of an azo group suggests divergent applications (e.g., medicinal intermediates) .
  • Reactivity: The azo group may enhance photodegradability, while the target’s nitro and cyano groups could favor electrophilic substitution or metabolic oxidation .

4-(Methylamino)-3-Nitrobenzoic Acid (CAS 41263-74-5)

Key Features :

  • Simplified structure with nitro and methylamino groups directly attached to the benzoic acid core.
  • Molecular Formula: C₈H₈N₂O₄; Molar Mass: 196.16 g/mol .
    Comparison :
  • Structural Differences: Lacks the ethyl and 2-cyanophenylphenyl substituents, resulting in lower molecular complexity.
  • Solubility : The carboxylic acid group in this compound improves aqueous solubility compared to the esterified target compound, which may exhibit higher lipophilicity .

5-CA-2-HM-MCBX (Metabolite Analogue)

Key Features :

  • Hydroxymethyl and methoxy-methylamino-substituted benzoic acid derivative . Comparison:
  • Bioactivity: Hydroxyl groups may enhance binding to enzymes or receptors, whereas the target’s nitro and cyano groups could confer distinct toxicity or selectivity profiles .

Data Table: Comparative Analysis of Key Compounds

Property Target Compound Ethyl 4-[[4-[(2-Cyanoethyl)(2-Hydroxyethyl)Amino]Phenyl]Azo]-3-Nitrobenzoate 4-(Methylamino)-3-Nitrobenzoic Acid
Molecular Formula C₂₃H₂₀N₄O₅ (estimated*) C₂₀H₂₁N₅O₅ C₈H₈N₂O₄
Molar Mass (g/mol) ~456.44 (estimated*) 411.41 196.16
Key Functional Groups Nitro, cyano, methylamino, ethyl, benzoate ester Azo, nitrobenzoate ester, cyanoethyl-hydroxyethylamino Nitro, methylamino, carboxylic acid
Applications Hypothesized: Drug intermediate Dyes/Pigments Pharmaceutical building block
Solubility Profile Likely moderate lipophilicity Moderate (ester group) High (carboxylic acid)

*Note: Target compound’s formula and mass are inferred based on structural similarity to analogs.

Research Findings and Implications

  • Electrophilic Reactivity: The nitro and cyano groups could act as Michael acceptors, increasing reactivity toward nucleophiles (e.g., glutathione), a trait shared with azo dyes but requiring toxicity evaluation .
  • Drug Design Potential: Structural parallels to 4-(Methylamino)-3-nitrobenzoic acid suggest utility in kinase inhibitor scaffolds, though steric effects from the 2-cyanophenylphenyl group may require optimization .

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